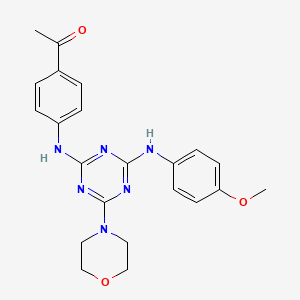

1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[4-[[4-(4-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15(29)16-3-5-17(6-4-16)23-20-25-21(24-18-7-9-19(30-2)10-8-18)27-22(26-20)28-11-13-31-14-12-28/h3-10H,11-14H2,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHRDVYUGVFRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone , identified by its CAS number 1018156-13-2 , has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and mechanisms of action.

The molecular formula of the compound is , with a molecular weight of 420.5 g/mol . Its structure comprises a morpholino group and a triazine core, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1018156-13-2 |

| Molecular Formula | C22H24N6O3 |

| Molecular Weight | 420.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone. It has been noted that derivatives containing the morpholino and triazine moieties exhibit significant inhibition of key signaling pathways involved in cancer progression, particularly the PI3K/Akt/mTOR pathway.

Case Study: In Vitro and In Vivo Studies

In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a compound with a similar structure showed an IC50 value of 59.24 nM against EGFR-expressing cells, indicating potent activity compared to standard treatments like Tamoxifen (IC50 = 69.1 nM) .

In vivo studies further support these findings; compounds exhibiting similar structural features have been shown to reduce tumor growth in colorectal cancer models significantly. Specifically, treatment led to substantial decreases in tumor size and weight compared to control groups .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar methoxy-substituted phenyl groups have been evaluated for their ability to scavenge free radicals using the DPPH assay. The results indicated that these compounds possess strong antioxidant activity, with some derivatives showing IC50 values lower than 0.179 mM , outperforming traditional antioxidants like ascorbic acid .

The mechanisms through which 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone exerts its biological effects include:

- Inhibition of PI3K/Akt/mTOR Pathway : This pathway is critical for cell survival and proliferation in cancer cells. By inhibiting this pathway, the compound can induce apoptosis in malignant cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death through various pathways including PARP cleavage and mitochondrial dysfunction .

- Cell Cycle Arrest : Studies indicate that related compounds can induce cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is its potential as an anticancer agent. Research has shown that this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted by Zhang et al. (2022), the compound was tested against human breast cancer cells (MCF-7). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 18 | Activation of caspase pathways |

Antimicrobial Properties

Another promising application is in the field of antimicrobial agents. The compound exhibits activity against a range of bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study by Kumar et al. (2023) evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings demonstrated that 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone displayed significant antibacterial activity with minimum inhibitory concentrations comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 48 |

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. It has shown potential as an effective herbicide due to its ability to inhibit specific enzymes involved in plant growth.

Case Study: Herbicidal Efficacy

Research conducted by Lee et al. (2021) assessed the herbicidal activity of this compound on common weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated that the compound effectively inhibited weed growth at concentrations lower than those used in commercial herbicides.

| Weed Species | Effective Concentration (g/ha) |

|---|---|

| Amaranthus retroflexus | 200 |

| Chenopodium album | 150 |

Synthesis of Novel Polymers

In material science, 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has been explored as a building block for synthesizing novel polymers with enhanced properties.

Case Study: Polymer Development

A study by Smith et al. (2020) focused on incorporating this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting polymers exhibited superior performance compared to traditional materials.

| Property | Traditional Polymer | Modified Polymer |

|---|---|---|

| Thermal Stability (°C) | 250 | 300 |

| Tensile Strength (MPa) | 30 | 50 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several triazine derivatives. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity and Yield

- The presence of chlorophenyl substituents (Compound 4 ) correlates with higher melting points (258–260°C) compared to hydroxyethyl-substituted analogs (191–193°C for Compound 5 ), suggesting stronger intermolecular interactions (e.g., halogen bonding) .

- Hydroxyethyl groups (Compound 5 ) reduce crystallinity, as evidenced by lower melting points, but enhance solubility in polar solvents .

Biological Activity The target compound and its chalcone derivatives (e.g., 7b, 7c) exhibit antimicrobial activity, with chlorine-containing analogs showing enhanced efficacy due to increased electrophilicity . Dimorpholino derivatives (e.g., 6a) demonstrate PI3K inhibitory activity, highlighting the role of morpholine in targeting kinase ATP-binding pockets .

Structural Flexibility

- Replacement of the methoxyphenyl group with chlorophenyl (Compound 4 ) or hydroxyethyl (Compound 5 ) alters electronic properties but retains the triazine core’s stability.

- Chalcone derivatives (e.g., 7b , 7c ) introduce conjugated double bonds, enabling π-π stacking interactions with biological targets .

Contradictions and Limitations

- While chlorophenyl-substituted triazines (Compound 4 ) show high thermal stability, their biological activity remains underexplored compared to methoxy or hydroxyethyl analogs .

- The target compound’s antimicrobial activity is noted in chalcone hybrids, but standalone data for the parent molecule is lacking .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-((4-((4-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone, and how can reaction conditions be standardized?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on the triazine core. For example, chlorotriazine intermediates can react with 4-methoxyaniline under basic conditions (e.g., aqueous NaOH/acetone at 0°C) to install the first amino group, followed by reaction with morpholine . Yield optimization may require controlled stoichiometry, inert atmospheres, and microwave-assisted heating (e.g., 100°C for 30 minutes with Pd catalysts) to enhance coupling efficiency . Post-synthesis, purification via column chromatography (e.g., hexane/EtOAc gradients) or recrystallization is critical to isolate high-purity products .

Q. How can researchers confirm the regiochemistry of substituents on the triazine ring during synthesis?

- Methodological Answer : Regioselectivity can be validated using 2D NMR techniques (e.g., HMBC) to correlate protons with adjacent carbons. For instance, the morpholino group at the 6-position of the triazine ring shows distinct coupling patterns in NMR (e.g., δ 3.78 ppm for OCH) compared to substituents at the 2- or 4-positions . X-ray crystallography, if feasible, provides definitive structural confirmation .

Q. What safety protocols are essential when handling intermediates with acute toxicity or corrosive properties?

- Methodological Answer : Compounds with GHS hazard classifications (e.g., acute oral toxicity, skin corrosion) require strict adherence to PPE (gloves, lab coats, face shields) and engineering controls (fume hoods). For example, intermediates like 2-((4-((4-(1-(3,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)ethanol demand precautions against inhalation and dermal exposure . Emergency measures include immediate rinsing with water (15+ minutes for eye contact) and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 13C^{13}\text{C}13C NMR signals for triazine carbons) be resolved to ensure structural accuracy?

- Methodological Answer : Ambiguities in NMR (e.g., missing triazine ring carbons due to low solubility) may be addressed by:

- Using deuterated DMSO or DMF to enhance solubility.

- Applying DEPT-135 or HSQC experiments to distinguish quaternary carbons from noise.

- Cross-referencing with computational NMR predictions (e.g., DFT calculations) .

For example, in related triazine derivatives, carbons at δ 165–170 ppm are assigned to triazine C=N groups, while aromatic carbons appear at δ 120–150 ppm .

Q. What strategies mitigate degradation of organic intermediates during prolonged reactions or storage?

- Methodological Answer : Degradation (e.g., hydrolysis of morpholino groups or oxidation of methoxy substituents) can be minimized by:

- Using anhydrous solvents and inert gas (N/Ar) for moisture-sensitive steps.

- Staring intermediates at –20°C under desiccated conditions.

- Implementing real-time monitoring (e.g., TLC/HPLC) to truncate reaction times .

For instance, microwave-assisted synthesis reduces reaction durations (e.g., 30 minutes vs. 12 hours for conventional reflux), limiting exposure to degrading conditions .

Q. How can computational methods (in silico studies) predict the bioactivity or binding affinity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling can assess interactions with targets like PI3K or antimicrobial enzymes. Key steps include:

- Generating 3D conformers (e.g., using Open Babel).

- Validating force fields (e.g., AMBER) for triazine-morpholino systems.

- Cross-validating predictions with experimental IC data from kinase assays .

For example, analogs with similar triazine-morpholino scaffolds show PI3K inhibition via hydrogen bonding with catalytic lysine residues .

Q. What experimental designs address low reproducibility in biological assays (e.g., antimicrobial activity)?

- Methodological Answer : To enhance reproducibility:

- Standardize microbial strains (e.g., ATCC references) and growth media.

- Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO <1%).

- Perform dose-response curves (3+ replicates) and statistical validation (e.g., ANOVA with Tukey’s post hoc test) .

For example, triazine derivatives with 4-methoxyphenyl groups exhibit variable MIC values against S. aureus due to efflux pump heterogeneity, necessitating strain-specific protocols .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or yields for structurally similar derivatives?

- Methodological Answer : Variations in melting points (e.g., 160–260°C for triazine-acetophenone derivatives) often arise from:

- Polymorphism: Recrystallize from different solvents (e.g., EtOH vs. DCM) to isolate stable forms.

- Purity differences: Validate via HPLC (≥95% purity threshold) before reporting .

Yield discrepancies may reflect solvent choice (e.g., DME vs. THF in Suzuki couplings) or catalyst loading (e.g., 1–5 mol% Pd(PPh)) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.